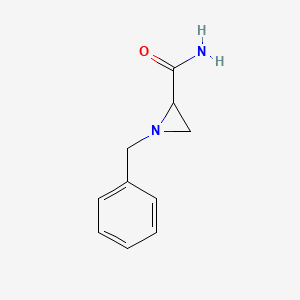

1-Benzylaziridine-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

35216-54-7 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-benzylaziridine-2-carboxamide |

InChI |

InChI=1S/C10H12N2O/c11-10(13)9-7-12(9)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,13) |

InChI Key |

OBOFDUNTFQIVGD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N1CC2=CC=CC=C2)C(=O)N |

Origin of Product |

United States |

Significance of Aziridine Scaffolds As Versatile Building Blocks in Modern Organic Chemistry

Aziridines are the smallest nitrogen-containing heterocycles, and their utility in organic chemistry stems directly from their inherent ring strain, which is approximately 26-27 kcal/mol. clockss.org This strain renders them susceptible to a variety of ring-opening reactions when treated with nucleophiles, making them valuable precursors to a wide array of more complex, nitrogen-containing molecules. clockss.orgnih.gov They are considered synthetic equivalents of 1,2-amino alcohols, α- or β-amino acids, and other valuable functional groups. clockss.orgorganic-chemistry.org

The reactivity of the aziridine (B145994) ring can be modulated by the substituents on both the nitrogen and carbon atoms. Electron-withdrawing groups on the nitrogen atom, for instance, activate the ring, making it more susceptible to nucleophilic attack. clockss.org This tunable reactivity allows chemists to employ aziridines in a diverse range of transformations, including cycloadditions, ring-enlargements, and tandem reactions, to rapidly build molecular complexity. nih.gov Consequently, the aziridine motif is a cornerstone in the synthesis of numerous biologically active compounds, natural products, and pharmaceuticals. organic-chemistry.orgresearchgate.net

Strategic Importance of Substituted Aziridines in Constructing Molecular Complexity

The true synthetic power of the aziridine (B145994) scaffold is unlocked through substitution. The presence of substituents on the aziridine ring dictates the regioselectivity and stereoselectivity of its subsequent transformations, which is crucial for the synthesis of single-enantiomer products. Chiral-substituted aziridines, in particular, serve as invaluable chiral building blocks. nih.gov

By strategically placing substituents, chemists can direct the approach of nucleophiles to a specific carbon atom of the ring with high fidelity, a critical aspect of asymmetric synthesis. For example, the ring-opening of a chiral 2-substituted aziridine can lead to the formation of non-proteinogenic α- or β-amino acids with defined stereochemistry. clockss.org Furthermore, the substituents themselves can be complex fragments or carry functional groups that can participate in subsequent intramolecular reactions, allowing for the rapid assembly of intricate polycyclic and heterocyclic systems from a relatively simple starting material. escholarship.org The ability to prepare highly functionalized aziridines with control over both relative and absolute stereochemistry is therefore a significant goal in synthetic methodology. escholarship.org

Overview of 1 Benzylaziridine 2 Carboxamide As a Key Intermediate in Stereoselective Synthesis Research

Historical Trajectories and Modern Developments in Aziridine Synthesis Relevant to the Compound

The synthesis of aziridines, strained three-membered nitrogen-containing heterocycles, has evolved significantly over the years. Early methods often involved the cyclization of β-amino alcohols or the addition of nitrenes to alkenes. While effective for producing the core aziridine ring, these classical approaches frequently lacked control over stereochemistry, resulting in racemic mixtures.

Modern synthetic strategies have increasingly focused on catalytic and asymmetric methods to achieve high levels of enantioselectivity. The development of chiral catalysts and auxiliaries has been pivotal in advancing the synthesis of optically active aziridines. nih.gov For instance, the aza-Darzens reaction, involving the reaction of imines with α-halo esters, has been adapted for asymmetric synthesis through the use of chiral N-sulfinylimines, providing a reliable route to enantiopure aziridine-2-carboxylates. nih.gov These foundational methods have paved the way for the more specific and refined syntheses of derivatives like this compound.

Enantioselective and Diastereoselective Synthesis Approaches

Achieving high levels of stereocontrol is paramount in the synthesis of biologically active molecules. For this compound, both enantioselective (controlling the formation of enantiomers) and diastereoselective (controlling the formation of diastereomers) methods are crucial.

Asymmetric Catalytic Strategies for Chiral Induction

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral aziridines. msu.edu This approach utilizes a chiral catalyst to influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

Recent advancements have seen the successful application of synergistic catalysis, combining a chiral Lewis acid with an achiral palladium catalyst for the enantioselective benzylation of imine esters. nih.gov This dual catalytic system has proven effective in generating α-benzyl-substituted α-amino acid derivatives with high yields and excellent enantioselectivity. nih.gov Furthermore, chiral polyborate Brønsted acid catalysts derived from ligands like VANOL and VAPOL have shown success in the reaction of diazo compounds with imines to produce cis- or trans-aziridines with high enantio- and diastereoselectivity. msu.edu These catalytic systems offer a direct and efficient pathway to trisubstituted aziridines. msu.edu

| Catalyst System | Reactants | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Chiral Lewis Acid/Palladium | Imine Esters, Benzylating Agents | α-Benzyl-substituted α-amino acid derivatives | High | Satisfactory | nih.gov |

| VANOL-derived Polyborate | Diazo Compounds, Imines | cis- or trans-Aziridines | Up to 98% | High | msu.edu |

Chiral Auxiliary-Mediated Methodologies

The use of chiral auxiliaries represents another established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A notable example involves the synthesis of a novel chiral auxiliary, (S)-N-(2-benzoylphenyl)-1-(4-benzyloxybenzyl)pyrrolidine-2-carboxamide. This auxiliary has been utilized in the synthesis of Ni(II) complexes of Schiff bases with amino acids, leading to the formation of diastereoisomeric complexes with high selectivity. The imidazolidine (B613845) (tetrahydroimidazole), prepared from N-iso-propylethylenediamine, serves as another effective chiral auxiliary. nih.gov Asymmetric lithiation of this auxiliary followed by substitution with various electrophiles yields substituted imidazolidines with high optical purity, which can then be hydrolyzed to chiral substituted ethylenediamines. nih.gov

Chemoenzymatic and Biocatalytic Pathways for Kinetic Resolution and Enantiopurification

Chemoenzymatic and biocatalytic methods are increasingly being recognized for their high selectivity and environmentally benign reaction conditions. These approaches utilize enzymes or whole microbial cells to catalyze stereoselective transformations, offering powerful alternatives to traditional chemical methods.

Enzyme-Catalyzed Hydrolysis for Racemate Resolution

Enzyme-catalyzed hydrolysis is a widely used method for the kinetic resolution of racemates. In this process, an enzyme selectively hydrolyzes one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched.

For instance, subtilisin Carlsberg has been shown to catalyze the hydrolysis of N-chloroacetyl p-toluenesulfinamide, demonstrating enantioselectivity by favoring the cleavage of the sulfinamide bond of one enantiomer. nih.gov This selective hydrolysis allows for the separation of the enantiomers. While this specific example does not directly involve this compound, the principle of enantioselective hydrolysis by proteases like subtilisin is a broadly applicable strategy for the resolution of chiral amides.

Microbial Whole-Cell Catalysis in Stereoselective Transformations

Whole-cell biocatalysis utilizes intact microbial cells containing the desired enzymes to perform chemical transformations. d-nb.infonih.gov This approach offers several advantages, including the elimination of tedious enzyme purification steps and the in-situ regeneration of necessary cofactors. plos.orgmdpi.com

Engineered Escherichia coli cells have been successfully employed as whole-cell biocatalysts for various reactions. d-nb.infonih.govfrontiersin.org For example, by co-expressing a reductase and a dehydrogenase for cofactor regeneration, efficient and highly enantioselective reduction of ketones to chiral alcohols has been achieved. d-nb.info This methodology can be adapted for the stereoselective reduction of precursors to chiral aziridines. Furthermore, the production of valuable chemicals like 5-aminovalerate has been demonstrated using engineered E. coli, highlighting the versatility of whole-cell systems. nih.gov While direct whole-cell catalysis for this compound is not yet widely reported, the established success in related transformations suggests its significant potential for future applications in the synthesis of this compound and its enantiomers. frontiersin.org

| Biocatalytic Method | Enzyme/Microorganism | Transformation | Key Advantage | Reference |

| Enzyme-Catalyzed Hydrolysis | Subtilisin Carlsberg | Kinetic resolution of N-acyl sulfinamides | Enantioselective bond cleavage | nih.gov |

| Whole-Cell Catalysis | Engineered E. coli | Asymmetric reduction of ketones | In-situ cofactor regeneration, no enzyme purification | d-nb.info |

| Whole-Cell Catalysis | Engineered E. coli | Production of 5-aminovalerate | High product titer, environmentally friendly | nih.gov |

Protecting Group Considerations and Functional Group Compatibility in Synthesis

The synthesis of complex molecules such as this compound necessitates the strategic use of protecting groups to temporarily mask reactive functionalities, thereby preventing unwanted side reactions and enabling selective transformations. jocpr.com The choice of these groups is governed by their stability, ease of introduction and removal, and compatibility with various reaction conditions. jocpr.com

A key feature of the target molecule is the N-benzyl group, which itself serves as a protecting group for the aziridine nitrogen. The benzyl (B1604629) group is stable under a variety of conditions but can be removed via hydrogenolysis (e.g., H₂/Pd), a common deprotection strategy. creative-peptides.com

The carboxamide functional group presents its own set of challenges. Unprotected carboxamide groups, particularly those of asparagine residues in peptide chemistry, are known to be susceptible to side reactions such as dehydration to nitriles or intramolecular cyclization, forming succinimide (B58015) by-products during coupling reactions. nih.gov To circumvent these issues, the carboxamide's nitrogen can be protected. A notable example is the use of the trityl (Trt) group, which can be installed under acidic conditions and provides steric hindrance to prevent undesirable reactions. nih.gov

In syntheses involving multiple reactive sites, an orthogonal protecting group strategy is essential. jocpr.com This approach allows for the selective removal of one protecting group in the presence of others, enabling sequential modifications of the molecule. jocpr.combiosynth.com For instance, the widely used Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for amines are orthogonal. The Boc group is labile to acid (e.g., trifluoroacetic acid), while the Fmoc group is removed under mild basic conditions (e.g., piperidine), allowing for precise control during synthesis. creative-peptides.comnih.gov

Table 1: Common Protecting Groups in Amide and Aziridine Synthesis This table is interactive. Click on the headers to sort.

| Protecting Group | Abbreviation | Functional Group Protected | Typical Deprotection Conditions |

|---|---|---|---|

| Benzyl | Bn | Amine, Alcohol, Carboxylic Acid | H₂/Pd (Hydrogenolysis) |

| Benzyloxycarbonyl | Z/Cbz | Amine | H₂/Pd, HBr/AcOH, Na/liquid NH₃ creative-peptides.com |

| tert-Butoxycarbonyl | Boc | Amine | Acidic conditions (e.g., TFA) creative-peptides.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine | Mild basic conditions (e.g., Piperidine) creative-peptides.com |

Functional group compatibility is a critical consideration during the formation of the aziridine ring itself. Many aziridination methods, such as those involving the reaction of imines with diazo compounds, can be tolerant to a variety of functional groups when conducted under mild catalytic conditions. mdpi.com However, the synthesis of enantiomerically pure aziridines often requires specific catalysts and conditions that may limit the compatibility with certain functional groups. researchgate.netorganic-chemistry.org Furthermore, the deprotection of fully protected aziridine-containing molecules can be challenging, sometimes leading to mixtures of unidentifiable products under standard peptide chemistry deprotection procedures. researchgate.net This underscores the need for careful planning and optimization of the protecting group strategy for each specific synthetic route.

Principles of Sustainable Chemistry in Manufacturing Protocols

The integration of green chemistry principles into manufacturing protocols is essential for developing sustainable and environmentally responsible methods for producing this compound. mdpi.com The 12 principles of green chemistry provide a framework for minimizing the environmental impact of chemical processes. diva-portal.orgyoutube.com

Waste Prevention and Atom Economy : A primary goal of green chemistry is to prevent waste generation rather than treating it after it has been created. jddhs.com This is often measured by metrics like Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. acs.org Synthetic strategies that maximize "atom economy," such as cycloaddition or multicomponent reactions, are favored as they incorporate the maximum number of atoms from the reactants into the final product. jddhs.comnih.gov

Safer Solvents and Reaction Conditions : The choice of solvent is crucial as they often constitute the largest mass component of a reaction and contribute significantly to waste and safety concerns. nih.gov Research into aziridine synthesis has demonstrated the successful use of environmentally benign solvents like cyclopentyl methyl ether (CPME). nih.gov Furthermore, alternative energy sources like microwave irradiation can lead to dramatically reduced reaction times, lower energy consumption, and improved product purity. mdpi.comjddhs.com

Catalysis : The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. organic-chemistry.org The synthesis of aziridines can be achieved using various catalytic systems, including Lewis acids, Brønsted acids, and biocatalysts. organic-chemistry.orgnih.gov Biocatalysis, which employs enzymes, is particularly advantageous as it offers high selectivity and operates under mild conditions in aqueous media, minimizing the use of hazardous reagents. mdpi.comnih.gov

Enhanced Safety and Process Efficiency : Flow chemistry offers a safer and more efficient alternative to traditional batch processing. nih.gov By conducting reactions in continuous-flow microreactors, hazardous intermediates can be handled more safely in small, confined volumes, and superior control over reaction parameters like temperature and mixing can be achieved. nih.gov This approach is particularly beneficial for potentially hazardous reactions involved in the synthesis of strained molecules like aziridines. nih.gov

Table 2: Application of Green Chemistry Principles in Aziridine Synthesis This table is interactive. Click on the headers to sort.

| Green Chemistry Principle | Application in Aziridine Manufacturing | Reference |

|---|---|---|

| Waste Prevention | Utilizing one-pot and multicomponent reactions to reduce intermediate isolation steps and solvent usage. | nih.gov |

| Atom Economy | Employing cycloaddition reactions where all reactant atoms are incorporated into the aziridine product. | nih.gov |

| Safer Solvents | Replacing traditional volatile organic compounds with greener solvents like cyclopentyl methyl ether (CPME). | nih.gov |

| Energy Efficiency | Using microwave-assisted synthesis to reduce reaction times and energy input compared to conventional heating. | mdpi.comjddhs.com |

| Catalysis | Shifting from stoichiometric reagents to catalytic methods (e.g., Bi(OTf)₃, biocatalysis) to minimize waste. | organic-chemistry.orgmdpi.com |

| Process Safety | Implementing flow chemistry to safely handle hazardous reagents and control exothermic reactions. | nih.gov |

By systematically applying these protecting group strategies and sustainable chemistry principles, the synthesis of this compound can be optimized to be not only efficient and high-yielding but also safe and environmentally sustainable.

Mechanistic Investigations of Aziridine Ring-Opening Reactions

The principal transformation pathway for this compound involves the cleavage of one of the two carbon-nitrogen bonds of the heterocyclic ring. These reactions are typically initiated by the attack of a nucleophile or by prior activation with an electrophile.

Nucleophilic ring-opening of this compound and related systems is a cornerstone of their synthetic utility. The regioselectivity of the attack—whether it occurs at the C2 (α) or C3 (β) position—is influenced by electronic and steric factors of the substrate, the nature of the nucleophile, and the reaction conditions. These reactions generally proceed via an S_N2-type mechanism, resulting in a predictable inversion of configuration at the center of attack. osaka-u.ac.jp

The formation of new carbon-carbon bonds via the ring-opening of aziridines is fundamental to building complex molecular skeletons. illinois.eduresearchgate.net While heteroatom nucleophiles often show high regioselectivity for the β-carbon (C3), carbon nucleophiles can exhibit less predictable behavior, sometimes leading to mixtures of products from attack at both C2 and C3. clockss.org However, specific reagents and catalysts can steer the reaction towards the desired C3-alkylation product. For instance, nickel-catalyzed coupling reactions have been shown to effectively couple aziridines with organometallic reagents, proceeding through an S_N2-type pathway with inversion of stereochemistry. osaka-u.ac.jp Similarly, Grignard reagents and malonates have been successfully employed in the presence of appropriate activators to achieve C-C bond formation. google.com

Table 1: Ring-Opening of Aziridine-2-carboxamide Analogues with Carbon Nucleophiles

| Carbon Nucleophile | Catalyst / Conditions | Product Type | Regioselectivity | Source(s) |

| Organometallic Reagents | Nickel Catalyst, Microwave | β-Arylethylamine derivative | C3 Attack | osaka-u.ac.jp |

| Grignard Reagents | Lewis Acid | Vicinal Diamine with extended carbon backbone | C3 Attack | google.com |

| Malonate Esters | Base | Pentanoic acid derivative | C3 Attack | google.com |

| Wittig Reagents | Thermal | Phosphorus ylide (intermediate) | C3 Attack | rsc.org |

The reaction of this compound with nitrogen nucleophiles is a direct and highly effective method for synthesizing vicinal diamines, which are crucial structural motifs in many biologically active molecules and catalytic ligands. nih.govua.es This transformation typically occurs with high regioselectivity, with the nucleophile attacking the less sterically hindered and electronically favorable C3 position to yield 1,2-diamine derivatives after ring cleavage. google.comresearchgate.net Various nitrogen sources, including primary and secondary amines and azide (B81097) ions, can be used. ua.esorganic-chemistry.org To facilitate the reaction with the relatively unreactive N-benzyl aziridine, Lewis acids or transition metal catalysts are often employed. ua.esorganic-chemistry.org For example, indium tribromide has been shown to efficiently catalyze the aminolysis of activated aziridines. organic-chemistry.org The reaction is generally stereospecific, proceeding with inversion of configuration at C3. researchgate.net

Table 2: Synthesis of Vicinal Diamines via Ring-Opening with Nitrogen Nucleophiles

| Nitrogen Nucleophile | Catalyst / Conditions | Product Type | Key Feature | Source(s) |

| Primary/Secondary Amines | Rh(III) Catalyst | Unsymmetrical Vicinal Diamine | High regioselectivity | nih.govorganic-chemistry.org |

| Aniline | Mg(OTf)₂ / Chiral N,N'-dioxide | Chiral 1,2-Diamine | Enantioselective desymmetrization | ua.es |

| Azide (e.g., TMSN₃) | Yttrium/Chiral Phosphine Oxide | Azido-amine (precursor to diamine) | High enantioselectivity | ua.es |

| para-Methoxybenzylamine | Thermal or Lewis Acid | Orthogonally Protected Diamine | High regioselectivity for C3 | researchgate.net |

Oxygen-based nucleophiles, such as alcohols, water, and carboxylates, readily open the aziridine ring of this compound, typically requiring acid catalysis or a Lewis acid promoter like boron trifluoride etherate (BF₃·OEt₂). nih.govresearchgate.net These reactions are highly regioselective, with the nucleophile attacking the C3 carbon. nih.gov A notable application is the reaction with carbohydrate hemiacetals, which serves as a stereoselective method for preparing O-glycosyl serine conjugates. nih.govnih.gov In such cases, the stereochemical outcome (α- or β-glycoside) can be controlled by the judicious choice of solvent and metal counterion. nih.gov The initial ring-opened product can also serve as an intermediate for the formation of larger oxygen-containing heterocycles, such as 1,4-benzoxazines, through subsequent intramolecular cyclization steps. nih.govresearchgate.net

Table 3: Ring-Opening with Oxygen Nucleophiles

| Oxygen Nucleophile | Catalyst / Conditions | Product Type | Key Feature | Source(s) |

| Carbohydrate Hemiacetals | NaH or KH in THF or DMF | O-Glycosyl Serine Conjugate | Stereoselectivity tunable by solvent | nih.govnih.gov |

| 2-Halophenols | Lewis Acid, then Cu(I) | 1,4-Benzoxazine Derivative | Stepwise ring-opening/cyclization | researchgate.net |

| Water / Chloride | Acidic Buffer Solution (pH < 7) | Diamino alcohol / Chloro-amine | Requires acid catalysis | researchgate.net |

Sulfur nucleophiles, particularly thiols, are highly effective for the ring-opening of aziridines. google.com Reactions involving S-nucleophiles often proceed at significantly faster rates than those with nitrogen or oxygen nucleophiles and can occur across a wide pH range, sometimes without the need for acid catalysis. researchgate.net The attack is regioselective for the C3 position. In some cases, the reaction can proceed further, leading to ring expansion products like thiazolidines, which occurs with a stereospecific inversion of configuration. researchgate.net Other heteroatom nucleophiles, such as phosphorus ylides (Wittig reagents), have also been shown to open the aziridine ring at C3, providing a pathway to functionalized, unsaturated amino acids. rsc.org

Due to the electron-donating nature of the N-benzyl group, this compound is considered a non-activated aziridine and is thus relatively inert toward many nucleophiles under neutral conditions. mdpi.com A common strategy to overcome this low reactivity is to activate the ring through the addition of an electrophile. The electrophile coordinates to or forms a bond with the lone pair of electrons on the aziridine nitrogen, generating a highly strained and reactive aziridinium (B1262131) ion. mdpi.com This intermediate is then readily susceptible to nucleophilic attack at either the C2 or C3 position.

Common electrophiles used for this purpose include Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃) and alkylating agents (e.g., methyl trifluoromethanesulfonate, MeOTf). mdpi.comresearchgate.net The formation of the aziridinium ion enhances the electrophilicity of the ring carbons, allowing even weak nucleophiles to participate in the ring-opening reaction. This two-step sequence—electrophilic activation followed by nucleophilic attack—provides a versatile and controlled method for the functionalization of non-activated aziridines, enabling transformations that are not feasible through direct nucleophilic addition alone. mdpi.com The regioselectivity of the nucleophilic attack on the aziridinium ion is then dictated by a combination of steric and electronic effects within the activated intermediate.

Transition Metal-Catalyzed Ring Opening Processes

The high ring strain of aziridines (approximately 26-27 kcal/mol) makes them susceptible to ring-opening reactions, a process that can be efficiently and selectively guided by transition metal catalysts. clockss.org For a substrate like this compound, the regioselectivity of the ring-opening—cleavage of either the C2-C3 bond or the C2-N1 bond—is a critical aspect governed by the choice of catalyst, ligands, and reaction partners. clockss.orgresearchgate.net

A variety of transition metals, including palladium (Pd), rhodium (Rh), nickel (Ni), and titanium (Ti), have been employed to catalyze the ring-opening of N-substituted aziridines. researchgate.netnih.gov Mechanistic studies suggest that the interaction between the metal catalyst and the aziridine, often through oxidative addition, is a key factor in determining the regioselectivity of the ring-opening event. clockss.orgresearchgate.net For instance, nickel-catalyzed C-H coupling reactions of benzamides with aziridines have been shown to proceed via an SN2-type nucleophilic ring-opening pathway, resulting in an inversion of stereochemistry. bohrium.com Similarly, nickel/photocatalyst co-catalyzed systems can achieve the ring-opening of N-tosyl styrenyl aziridines with aldehydes, forming β-amino ketones with complete regiocontrol. nsf.gov

The nature of the substituent on the aziridine ring also plays a crucial role. In the case of this compound, the carboxamide group at C2 and the benzyl group at N1 influence the electronic properties and steric accessibility of the ring, thereby directing the outcome of the catalytic process. Palladium-catalyzed reactions, for example, have been used in the isomerization and synthesis of various heterocyclic structures from aziridine precursors. clockss.org

Table 1: Examples of Transition Metal-Catalyzed Ring-Opening Reactions of Aziridine Derivatives

| Catalyst System | Aziridine Substrate Type | Reaction Partner | Product Type | Ref. |

| Nickel / Photocatalyst | N-Tosyl Styrenyl Aziridine | Aldehydes | β-Amino Ketones | nsf.gov |

| Cp*Rh(III) | 2-Arylpyridines | Aziridines | ortho-C-H Alkylated Pyridines | bohrium.com |

| Titanocene | N-Acylated Aziridines | Radical Initiator | β-Amino Acid Derivatives | researchgate.net |

| Palladium(0) | Aziridine | 2-Iodophenol, Isocyanide | 1,4-Benzoxazepine Derivatives | clockss.orgresearchgate.net |

Chemical Transformations of the Carboxamide Functionality

The carboxamide group at the C2 position of this compound offers a secondary site for chemical modification, distinct from the reactivity of the aziridine ring itself. These transformations allow for the synthesis of a diverse array of derivatives.

The reduction of the carboxamide functionality requires potent reducing agents due to the resonance stability of the amide bond. Standard, mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing amides, while being capable of reducing aldehydes and ketones. clockss.orgresearchgate.net

To achieve the reduction of the carboxamide in this compound to the corresponding aminomethyl derivative (1-benzylaziridin-2-yl)methanamine, a more powerful hydride source is necessary. Lithium aluminum hydride (LiAlH₄) is the classic reagent for this transformation, capable of reducing amides, esters, and carboxylic acids. clockss.orgbohrium.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, ultimately leading to the complete reduction of the carbonyl group to a methylene (B1212753) group.

Alternatively, more modern and selective reagents such as lithium aminoborohydrides (LABs) can be employed. LABs are powerful, air-stable reducing agents that can selectively reduce tertiary amides to either the corresponding amine or alcohol, depending on the steric environment of the specific LAB reagent used. youtube.com This offers a potential pathway to selectively generate either (1-benzylaziridin-2-yl)methanamine or (1-benzylaziridin-2-yl)methanol.

Table 2: Reducing Agents for Carboxamide Transformation

| Reagent | Abbreviation | Reactivity with Amides | Product of Reduction | Ref. |

| Sodium Borohydride | NaBH₄ | Generally unreactive | No reaction | clockss.orgresearchgate.net |

| Lithium Aluminum Hydride | LiAlH₄ | Highly reactive | Amine | clockss.orgbohrium.com |

| Lithium Aminoborohydrides | LABs | Reactive | Amine or Alcohol | youtube.com |

The nitrogen atom of the carboxamide group can potentially undergo alkylation or acylation, although such reactions can be challenging. N-alkylation of primary amides typically requires a strong base to deprotonate the amide N-H, followed by reaction with an alkyl halide. However, competing reactions are possible; for instance, attempted N-alkylation of 2-azidobenzamide with various alkyl halides can lead to the formation of cyclic products like benzotriazinones and quinazolinones rather than the desired N-alkylated product. baranlab.org This suggests that similar complexities could arise with this compound.

N-acylation is a more common transformation, often employed in peptide synthesis. This process typically involves activating the carboxylic acid of the incoming acyl group with a coupling agent, such as 1-Hydroxybenzotriazole (HOBt) in the presence of a carbodiimide (B86325) like DCC or DIC, to facilitate the formation of a new amide bond. nih.gov This strategy could be used to append another acyl group to the carboxamide nitrogen of this compound, forming an N-acylcarboxamide derivative. The synthesis of N-acylureas from carboxamide precursors provides another example of this type of transformation. researchgate.net

The carboxamide group can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions, typically with heating. This conversion would transform this compound into 1-benzylaziridine-2-carboxylic acid. This hydrolysis is a fundamental reaction in peptide and amino acid chemistry.

Enzymatic hydrolysis offers a milder alternative. Specific enzymes known as amidases can catalyze the hydrolysis of carboxamides to their corresponding carboxylic acids with high specificity. For example, the enzyme PzcH, an amidase from Rhodococcus equi, has been identified to hydrolyze phenazine-1-carboxamide (B1678076) to phenazine-1-carboxylic acid. nsf.gov A similar enzymatic approach could potentially be developed for the stereoselective hydrolysis of this compound.

Rearrangement Reactions and Isomerization Processes

Beyond ring-opening, the strained aziridine ring and its substituents can participate in various rearrangement and isomerization reactions, often catalyzed by thermal, photochemical, or chemical means. These reactions can lead to the formation of different, often more stable, heterocyclic systems or stereoisomers.

A significant reaction pathway for N-acyl and N-sulfonyl aziridines is the isomerization to allylic amides or amines. nih.govnsf.gov This transformation can be catalyzed by various transition metal complexes, including those of titanium/cobalt, titanium/chromium, and iridium. nih.govnsf.govirbbarcelona.org For example, a bimetallic Ti/Co radical redox-relay system can isomerize N-benzoyl aziridines to the corresponding N-benzoyl allylic amides under mild, base-free conditions. nih.gov Similarly, palladium catalysts can promote the isomerization of N-tosyl aziridines to N-tosyl imines. nsf.gov

Another documented rearrangement for 1-acylaziridines is the iodide-catalyzed isomerization to 2-oxazolines. This reaction proceeds with stereochemical retention, where a trans-1-acylaziridine rearranges into a trans-2-oxazoline. This process involves a nucleophilic attack by the iodide ion on a ring carbon, followed by ring-opening and subsequent intramolecular cyclization involving the acyl oxygen, ultimately forming the more stable five-membered oxazoline (B21484) ring.

Photochemical conditions can also induce rearrangements. Photoinduced processes can lead to the formation of highly strained intermediates that subsequently rearrange to more complex structures. researchgate.netbaranlab.org For instance, certain fused aziridines can undergo photochemical valence tautomerization to form colored ylides. acs.org Ring expansion is another potential rearrangement pathway for strained rings, driven by the formation of a more stable, less strained ring system, often via a carbocation intermediate. chemistrysteps.comwikipedia.org

Table 3: Summary of Rearrangement and Isomerization Reactions

| Reaction Type | Catalyst / Conditions | Substrate Type | Product Type | Ref. |

| Isomerization to Allylic Amide | Ti(III)/Co(II) Catalysis | N-Benzoyl Aziridine | N-Benzoyl Allylic Amide | nih.gov |

| Isomerization to Allylic Amine | Iridium Catalysis | N-Sulfonyl Aziridine | Allyl Amine | irbbarcelona.org |

| Isomerization to Oxazoline | Sodium Iodide | 1-Acylaziridine | 2-Oxazoline | |

| Valence Tautomerization | Photochemical (UV light) | Fused Indano-aziridine | Azomethine Ylide | acs.org |

Strategic Applications of 1 Benzylaziridine 2 Carboxamide As a Synthon in Complex Molecule Synthesis

Precursor for the Construction of Stereodefined Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds, including pharmaceuticals and natural products. kit.edunih.gov The synthesis of these structures with precise control over stereochemistry is a significant challenge in organic synthesis. 1-Benzylaziridine-2-carboxamide serves as an exceptional starting material for this purpose due to the predictable and highly regioselective ring-opening reactions it undergoes. wiley-vch.de

The high ring strain of the aziridine (B145994) moiety makes it susceptible to nucleophilic attack, which proceeds with high stereospecificity. The presence of the carboxamide group at the C-2 position directs the regioselectivity of the ring-opening. Nucleophilic attack generally occurs at the C-3 position, leading to the formation of stereodefined 1,2-disubstituted products. This controlled ring-opening provides a reliable method for establishing specific stereocenters, which are then incorporated into larger, more complex heterocyclic systems. wiley-vch.de For instance, the reaction of an N-acyl aziridine-2-carboxamide with a dipeptide's carboxylic acid moiety has been used to form a key ester bond in the total synthesis of the cyclic peptide actinomycin (B1170597) D. wiley-vch.de This strategy highlights how the aziridine ring can be opened by a carboxylate nucleophile to forge a critical linkage within a complex macrocycle.

Different synthetic strategies, such as ring-closing metathesis, are often employed to construct the final heterocyclic framework from the intermediates derived from the aziridine. organic-chemistry.org

| Reaction Type | Nucleophile/Reagent | Resulting Heterocyclic Precursor/Core | Significance |

| Nucleophilic Ring-Opening | Carboxylic Acids | Stereodefined α-amino acid derivatives | Forms key linkages for peptide macrocycles (e.g., Actinomycin D synthesis). wiley-vch.de |

| Hydrolytic Ring-Opening | H₂O / Acid Catalyst (e.g., TsOH) | Chiral β-amino alcohols | Versatile intermediates for various nitrogen-containing heterocycles. wiley-vch.de |

| Intramolecular Cyclization | Internal Nucleophile | Fused or bridged bicyclic systems | Access to complex and constrained heterocyclic scaffolds. |

Role in the Synthesis of Non-Proteinogenic Amino Acids and Derivatives

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genome for protein assembly. wikipedia.org These unique building blocks are of immense interest in medicinal chemistry and drug discovery. nih.govnih.gov Incorporating NPAAs into peptide-based therapeutics can significantly enhance their pharmacological properties, including improved stability against proteolytic degradation, increased potency, and better bioavailability. nih.govnih.gov

This compound is a powerful chiral synthon for accessing a variety of stereochemically defined NPAAs. The regioselective opening of the aziridine ring by different nucleophiles provides a direct route to α,β-diamino acid derivatives and other substituted amino acids that are otherwise difficult to synthesize. wiley-vch.de The inherent chirality of the starting aziridine is transferred to the final amino acid product, ensuring high enantiomeric purity.

For example, treatment of an enantiopure cis-aziridine-2-carboxylate with an acid catalyst in water leads to the formation of a chiral β-hydroxy-α-amino acid derivative. wiley-vch.de This transformation underscores the utility of aziridines as precursors to valuable NPAA scaffolds. The ability to introduce diverse functionalities by simply changing the nucleophile used in the ring-opening step makes this methodology highly versatile for creating libraries of novel amino acids for drug discovery programs. frontiersin.org

| Nucleophile | Resulting NPAA Derivative | Potential Application |

| Water (Hydrolysis) | β-Hydroxy-α-amino acids | Peptidomimetics, enzyme inhibitors |

| Carboxylate Anions | γ-Hydroxy-α,β-diamino acid derivatives | Building blocks for complex peptides and natural products. wiley-vch.de |

| Azide (B81097) | α,β-Diamino acids | Synthesis of modified peptides with enhanced structural constraints. |

| Thiols | S-Substituted-β-mercapto-α-amino acids | Introduction of unique side chains for protein engineering. |

Utilization as a Chiral Building Block in Natural Product Synthesis Intermediates

The synthesis of natural products often requires the assembly of complex molecular architectures with multiple stereocenters. Chiral building blocks, which are enantiomerically pure compounds containing one or more stereocenters, are essential tools for achieving this. nih.gov this compound, particularly in its enantiopure form, is an exemplary chiral building block. Its synthetic value lies in its ability to undergo highly stereo- and regioselective ring-opening reactions, allowing its embedded stereochemistry to be reliably transferred to more complex intermediates. wiley-vch.de

The utility of aziridine-2-carboxamide derivatives is well-documented in the synthesis of several potent, biologically active natural products. wiley-vch.de The strained ring serves as a latent, stereodefined amino alcohol or diamine, which can be unmasked at a strategic point in a synthetic sequence.

A prominent example is the synthesis of intermediates for the mitomycin family of anticancer agents. The aziridine moiety is a core structural feature of these molecules, and synthetic routes often construct this ring or use a pre-formed aziridine as a key intermediate. wiley-vch.de Similarly, in a formal synthesis of the cyclic peptide antibiotic Actinomycin D, the coupling of two peptide fragments was achieved through the nucleophilic ring-opening of an N-acyl aziridine-2-carboxamide, demonstrating its role in constructing complex peptide backbones. wiley-vch.de

| Target Natural Product Family | Role of Aziridine-2-Carboxamide Synthon | Key Transformation | Reference |

| Mitomycins | Serves as a key intermediate for forming the core aziridine ring structure. | Photochemical transformation of a triazoline precursor. | wiley-vch.de |

| Actinomycin D | Acts as an activated amino acid equivalent for peptide coupling. | Nucleophilic ring-opening by a carboxylate anion. | wiley-vch.de |

| Agelastatins | The aziridine ring is opened to form a key α-amino ketone intermediate. | Oxidative ring-opening using In(OTf)₃ and DMSO. | wiley-vch.de |

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. rug.nlbeilstein-journals.org

While not typically a direct component in a classical MCR, this compound is a strategic precursor for generating substrates that can readily participate in these reactions. The ring-opening of the aziridine can produce stereodefined α,β-diamines or amino acid derivatives, which are key components in some of the most powerful MCRs, such as the Ugi and Groebke-Blackburn-Bienaymé (GBBR) reactions. nih.govcsic.es

A hypothetical, yet synthetically viable, sequence could involve the following:

Ring-Opening: this compound is reacted with a nucleophile to generate a chiral 1,2-diamine derivative.

MCR Participation: This diamine can then be used as the amine component in an Ugi four-component reaction (Ugi-4CR), reacting with an aldehyde, an isocyanide, and a carboxylic acid to rapidly assemble a complex, highly substituted peptide-like scaffold. nih.govrug.nl

This two-step sequence leverages the stereochemical control offered by the aziridine and the complexity-building power of the MCR, enabling the efficient synthesis of intricate and diverse molecular architectures.

| MCR Type | Aziridine-Derived Component | Other Reactants | Resulting Scaffold |

| Ugi-4CR | Chiral diamine or amino acid | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide (Bis-amide). nih.gov |

| Passerini-3CR | Chiral α-hydroxy acid (from hydrolysis) | Aldehyde/Ketone, Isocyanide | α-Acyloxy carboxamide. nih.gov |

| Groebke-Blackburn-Bienaymé (GBBR) | Chiral diamine derivative (forms an imine in situ) | Aldehyde, Isocyanide | Imidazo-fused heterocycles. csic.es |

Contributions to the Synthesis of Diverse Compound Libraries

The generation of compound libraries—large collections of structurally related molecules—is a cornerstone of modern drug discovery, providing a broad chemical space to screen for biological activity. The efficiency and structural diversity of a library are critical to its success. nih.gov

This compound is an ideal scaffold for the synthesis of diverse compound libraries due to several key features:

Multiple Points of Diversity: The core structure has several positions (the aziridine nitrogen, the carboxamide, and the benzyl (B1604629) group) that can be readily modified.

Stereochemical Complexity: The use of enantiopure or diastereomeric aziridines allows for the creation of libraries with well-defined stereochemistry.

Versatile Reactivity: As detailed previously, the ring-opening reaction can be performed with a wide array of nucleophiles, introducing significant structural diversity in a single step.

By combining the derivatization of the aziridine scaffold with high-throughput synthetic techniques and MCRs, vast and structurally rich compound libraries can be assembled. For example, a library could be generated by reacting a small set of variously substituted 1-benzylaziridine-2-carboxamides with a large panel of nucleophiles. The resulting products could then be used as inputs for subsequent MCRs, exponentially increasing the number and complexity of the final compounds. rug.nlcsic.es This approach, analogous to methods used for creating piperazine-based libraries, allows for a systematic exploration of chemical space around a privileged chiral core. nih.gov

Theoretical and Computational Investigations of 1 Benzylaziridine 2 Carboxamide and Its Transformations

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and stability of 1-Benzylaziridine-2-carboxamide. The molecule's key features are the strained three-membered aziridine (B145994) ring, the electron-withdrawing carboxamide group at the C2 position, and the benzyl (B1604629) group on the nitrogen atom.

The carboxamide group at C2 plays a crucial role in activating the aziridine ring. Its electron-withdrawing nature polarizes the C-C and C-N bonds of the ring, making the C3 carbon particularly electrophilic and thus a prime target for nucleophilic attack. clockss.org Quantum chemical studies on related benzazole derivatives show that the interaction between such molecules and their biological targets is often orbitally-controlled, a principle that likely extends to the interactions of this compound. ekb.eg

Theoretical calculations can quantify properties such as charge distribution, molecular orbital energies (HOMO-LUMO gap), and bond orders. For this compound, these calculations would typically show:

A high degree of p-character in the C-N and C-C bonds of the aziridine ring.

Localization of the Highest Occupied Molecular Orbital (HOMO) primarily on the benzyl and amide groups.

Localization of the Lowest Unoccupied Molecular Orbital (LUMO) significantly on the C3 carbon of the aziridine ring, consistent with its electrophilicity.

These electronic properties are fundamental to understanding the molecule's stability and its propensity to undergo specific chemical transformations.

Conformational Analysis and Stereochemical Implications

The stereochemistry of this compound is a critical aspect of its chemistry, influencing its reactivity and potential biological activity. The aziridine ring can exist as different stereoisomers depending on the substitution pattern. For a 2,3-disubstituted aziridine, cis and trans diastereomers are possible. In the case of 1-benzyl-3-arylaziridine-2-carboxamides, synthetic methods have been developed that allow for the selective formation of either the cis or trans isomer. nih.gov

Conformational analysis, studied through computational methods, explores the rotational barriers around the single bonds connected to the aziridine ring: the N-CH₂Ph bond and the C2-C(O)NH₂ bond. The orientation of the benzyl and carboxamide groups relative to the aziridine ring can lead to various stable conformers with different energies. These conformational preferences can have significant stereochemical implications. For instance, the accessibility of the aziridine ring to incoming reagents can be sterically hindered or facilitated by the conformation of the bulky benzyl group.

Key stereochemical considerations include:

Inversion at Nitrogen: The nitrogen atom of the aziridine can undergo pyramidal inversion. The energy barrier for this inversion is influenced by the N-substituent. The benzyl group imposes a specific barrier height, which can be calculated computationally.

Diastereoselectivity in Synthesis: The synthesis of related aziridine-2-carboxamides from imines and diazoamides can yield high diastereoselectivity and enantioselectivity. nih.gov For example, the use of specific chiral catalysts in aziridination reactions has been shown to produce trans aziridine amides with up to 96% enantiomeric excess. nih.gov This implies that the transition states leading to the different stereoisomers are well-separated in energy, a feature that can be modeled and understood through computational analysis.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms and the characterization of transient species like transition states. nih.govresearchgate.net For this compound, the most studied reactions are nucleophilic ring-openings, a common pathway for activated aziridines. clockss.org

The electron-withdrawing carboxamide group activates the ring, making the C3 carbon susceptible to attack by nucleophiles. This typically results in the formation of α-amino acid derivatives. clockss.org Computational studies can model this process, providing critical data on the reaction's feasibility and selectivity.

Key Mechanistic Insights from Computational Studies:

Transition State Geometry: Calculations can determine the precise geometry of the transition state for the nucleophilic attack. This includes the bond lengths and angles of the forming and breaking bonds, revealing whether the mechanism is synchronous or asynchronous.

Activation Energy Barriers: By calculating the energy difference between the reactants and the transition state, the activation energy (ΔE‡) can be determined. This value is crucial for predicting reaction rates. For example, computational studies on the reaction of nitromethane (B149229) with coumarin (B35378) to form a heterocyclic product revealed an activation barrier of 21.7 kJ mol⁻¹ for the initial addition step. rsc.org

Regioselectivity: In cases where a nucleophile could attack either C2 or C3, computational methods can predict the preferred site of attack by comparing the activation energies for the two pathways. For aziridine-2-carboxylates and carboxamides, attack at the C3 position is generally favored. clockss.org

Stereospecificity: The ring-opening of chiral aziridines often proceeds with a specific stereochemical outcome (e.g., inversion of configuration). Computational modeling can explain this by analyzing the steric and electronic interactions in the transition state.

A notable reaction is the ring-opening with oxygen nucleophiles, such as those from carbohydrates, to form glycosyl serine conjugates. Studies on the closely related N-benzyl-1-p-nosyl-l-aziridine-2-carboxamide have shown that this process can be highly stereoselective. nih.gov

| Reaction Type | Reactant(s) | Product Type | Computational Focus | Reference |

| Nucleophilic Ring-Opening | This compound + Nucleophile (e.g., thiols, O-nucleophiles) | α-Amino acid derivative | Transition state analysis, Activation energy barriers, Regioselectivity | clockss.org, nih.gov |

| Catalytic Aziridination | Imine + Diazoamide | cis/trans-Aziridine-2-carboxamide | Diastereoselectivity, Enantioselectivity, Catalyst-substrate interaction | nih.gov |

| Reductive Carboxylation | N-substituted aziridine + CO₂ | β-Amino acid | Chemo- and regioselectivity, Reaction pathway analysis | acs.org |

This table is interactive. Click on the headers to sort.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum chemical calculations are excellent for studying static properties and reaction pathways in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, explicitly including the effects of the solvent. nih.govnih.gov

For this compound, MD simulations can be used to explore several key areas:

Conformational Dynamics: MD simulations can track the rotation of the benzyl and carboxamide groups over time, revealing the preferred conformations in a given solvent and the timescale of transitions between them. This provides a more realistic view than static conformational analysis.

Solvent Effects: The solvent can have a profound impact on both the conformational equilibrium and the reaction energetics. MD simulations explicitly model the interactions (e.g., hydrogen bonds, dipole-dipole interactions) between the solute and individual solvent molecules. This is crucial for accurately predicting how a reaction might proceed in a specific solvent.

Solvation of Transition States: The stability of a reaction's transition state can be significantly altered by its interaction with the surrounding solvent molecules. MD simulations combined with quantum mechanics (QM/MM methods) can model the solvation shell around the transition state, leading to more accurate calculations of activation energies in solution.

For instance, MD simulations on pyrazole-carboxamides have been used to analyze the stability of ligand-receptor complexes over time, confirming that the docked poses were stable with only minor conformational changes. nih.gov A similar approach could be applied to this compound to understand its interactions with biological macromolecules or to study the stability of its various conformers in different solvent environments.

Advanced Spectroscopic and Mechanistic Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1-benzylaziridine-2-carboxamide and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, allowing for unambiguous structural assignment and the monitoring of chemical transformations in real-time.

In the ¹H NMR spectrum of a typical N-substituted aziridine-2-carboxamide, the protons of the three-membered aziridine (B145994) ring exhibit characteristic chemical shifts and coupling constants. The protons on the aziridine ring are typically found in the upfield region of the spectrum. The benzylic protons of the N-benzyl group usually appear as a singlet or a pair of doublets, depending on their diastereotopicity, in the range of 3.5-4.5 ppm. The aromatic protons of the benzyl (B1604629) group resonate in the downfield region, typically between 7.2 and 7.5 ppm. The amide protons (-CONH₂) give rise to signals that can be broad and their chemical shift is sensitive to solvent, temperature, and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbons of the strained aziridine ring have characteristic chemical shifts, which are sensitive to the nature of the substituents. The carbonyl carbon of the carboxamide group is typically observed in the range of 170-180 ppm.

NMR is also a powerful tool for monitoring the progress of reactions involving this compound, such as ring-opening reactions. By acquiring NMR spectra at different time points, the disappearance of reactant signals and the appearance of product signals can be tracked, providing kinetic information about the reaction. For instance, in a nucleophilic ring-opening reaction, the characteristic signals of the aziridine ring protons would diminish, while new signals corresponding to the protons of the resulting amino acid derivative would emerge.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Aziridine Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aziridine CH | 2.5 - 3.5 | 30 - 45 |

| Aziridine CH₂ | 1.5 - 2.5 | 25 - 40 |

| N-CH₂ (Benzyl) | 3.5 - 4.5 | 50 - 60 |

| Aromatic CH (Benzyl) | 7.2 - 7.5 | 127 - 138 |

| C=O (Carboxamide) | - | 170 - 180 |

Note: The data presented is generalized from typical values for related structures and is for illustrative purposes.

Mass Spectrometry Techniques in Mechanistic Investigations

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and for probing its fragmentation patterns, which can provide valuable clues about its structure and reactivity. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula.

In mechanistic studies, mass spectrometry is employed to identify reaction intermediates and products of degradation or transformation. For instance, the ring-opening of the aziridine can be investigated by analyzing the mass spectra of the reaction mixture over time. The strained three-membered ring of this compound is susceptible to cleavage under various conditions.

The fragmentation of this compound in the mass spectrometer is expected to proceed through several characteristic pathways. A common fragmentation is the loss of the benzyl group, leading to a prominent ion at m/z 91, corresponding to the tropylium (B1234903) cation. Another likely fragmentation pathway involves the cleavage of the aziridine ring. The cleavage of the C-C bond of the aziridine ring or the C-N bonds can lead to various fragment ions. The loss of the carboxamide group as a neutral molecule (CONH₂) is also a possible fragmentation route. The fragmentation of the benzamide (B126) moiety, a key structural component, typically involves the loss of NH₂ to form a stable benzoyl cation (m/z 105), which can further fragment to a phenyl cation (m/z 77). researchgate.net

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques often used to analyze such compounds, as they tend to produce intact molecular ions, which is crucial for molecular weight determination. Tandem mass spectrometry (MS/MS) experiments can be performed to isolate the molecular ion and induce fragmentation, providing detailed structural information.

Table 2: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 176 | [M]⁺ (Molecular Ion) |

| 132 | [M - CONH₂]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: This table represents predicted fragmentation patterns based on the chemical structure and known fragmentation of related compounds. Actual experimental data may vary.

X-Ray Crystallography for Absolute Configuration Determination and Structural Validation in Synthetic Intermediates

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers. For synthetic intermediates in the preparation of or derived from this compound, obtaining a single crystal suitable for X-ray diffraction analysis provides unequivocal proof of its structure and stereochemistry.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing a complete and unambiguous picture of the molecular geometry.

In the context of this compound, which possesses a chiral center at the C2 position of the aziridine ring, X-ray crystallography is particularly valuable for determining the absolute stereochemistry (R or S configuration). This is crucial as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form.

While a crystal structure for this compound itself is not available in the searched literature, the crystallographic analysis of related compounds, such as 1H-benzimidazole-2-carboxamide, provides insight into the types of intermolecular interactions, like hydrogen bonding, that can be expected in the solid state. researchgate.net For instance, the amide group can act as both a hydrogen bond donor and acceptor, leading to the formation of extended networks in the crystal lattice. researchgate.net

Table 3: Illustrative Crystallographic Data for a Related Heterocyclic Carboxamide

| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 7.890 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 995.4 |

Note: The data presented is for 1H-benzimidazole-2-carboxamide and serves as an illustrative example of crystallographic parameters. researchgate.net

Emerging Research Directions and Future Prospects for 1 Benzylaziridine 2 Carboxamide Studies

Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency

The precise control of stereochemistry in aziridine (B145994) synthesis is paramount, and recent research has emphasized the development of innovative catalytic systems to achieve this with greater efficiency. A significant advancement is the use of copper-hydride (Cu-H) catalyzed kinetic resolution of racemic 2H-azirines. chemrxiv.org This method allows for the asymmetric preparation of N-H aziridine-2-carboxylates, which are precursors to compounds like 1-benzylaziridine-2-carboxamide, with both high diastereoselectivity (>20:1) and enantioselectivity (up to 94%). chemrxiv.org This represents a powerful tool for accessing specific, chirally pure isomers that are valuable as synthetic intermediates. chemrxiv.org

Another sophisticated approach involves dual catalytic systems, such as the combination of a dirhodium catalyst and a Brønsted acid. nih.gov This co-catalysis strategy has been employed in asymmetric carbene-alkyne metathesis-triggered cascades to synthesize complex polyheterocycles with exceptional diastereo- and enantioselectivities, demonstrating precise stereo control over multiple chiral centers. nih.gov

Beyond synthesis, catalysts are crucial for controlling the regioselective and stereoselective ring-opening of the aziridine ring. While traditional Lewis acids like boron trifluoride etherate (BF₃·OEt₂) have been used to promote aziridinolysis, newer systems are being explored. nih.govacs.org For instance, the choice of alkali metal counterion (e.g., K⁺ vs. Na⁺) and solvent has been shown to modulate the anomeric selectivity during the ring-opening of aziridine-2-carboxamides with carbohydrate nucleophiles. nih.govacs.org Furthermore, copper catalysis is being investigated for novel ring-opening reactions, such as the borylative opening with bis(pinacolato)diboron, which introduces a synthetically versatile boron atom. mdpi.com

| Catalytic System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Copper-Hydride (Cu-H) | Kinetic Resolution of 2H-Azirines | High diastereo- and enantioselectivity for chiral aziridine synthesis. | chemrxiv.org |

| Dirhodium / Brønsted Acid | Asymmetric Cascade Reaction | Precise stereo control in the formation of complex polyheterocycles. | nih.gov |

| Alkali Metal Salts (KH, NaH) | Nucleophilic Ring-Opening | Modulates stereoselectivity (α vs. β anomers) in glycosylation reactions. | nih.govacs.org |

| Copper(I) Chloride (CuCl) | Borylative Ring-Opening | Enables regioselective C-B bond formation under mild conditions. | mdpi.com |

Exploration of Flow Chemistry Methodologies for Scalable Synthesis

To transition from laboratory-scale synthesis to industrial production, scalability is essential. Flow chemistry, which involves conducting reactions in continuous-flow reactors, is emerging as a superior alternative to traditional batch processing for aziridine synthesis. researchgate.net This methodology offers significant advantages in safety, efficiency, and scalability. durham.ac.uk

Researchers have successfully developed continuous-flow techniques for the synthesis of 2H-azirines, key precursors to 2-substituted aziridines like this compound. worktribe.com These processes often involve the use of microreactors or tubular reactors, which allow for precise control over reaction parameters such as temperature and residence time. researchgate.networktribe.com One approach involves the mesylation of oxime precursors followed by a base-promoted cyclization in a flow system. worktribe.com

Furthermore, flow chemistry enables "telescoped" reaction sequences where the crude output from one step is immediately used as the input for the next, eliminating the need for intermediate purification. durham.ac.ukworktribe.com For example, 2H-azirines generated in flow have been directly derivatized into a range of 2-substituted aziridines with high diastereoselectivity. worktribe.com Palladium-catalyzed C(sp³)–H activation has also been adapted to a continuous-flow process for aziridine synthesis, which can be combined with a subsequent ring-opening reaction in a consecutive, automated fashion. nih.gov These flow-assisted methods not only allow for rapid scale-up but also enhance safety, particularly when dealing with hazardous reagents or intermediates. acs.orgrsc.org The development of such scalable solutions is critical for making complex aziridine derivatives more accessible for research and commercial applications. nih.govnih.govdurham.ac.uk

| Flow Methodology | Application | Key Benefits | Reference |

|---|---|---|---|

| Mesylation/Cyclization of Oximes | Synthesis of 2H-Azirines | Enables isolation or telescoped derivatization into aziridines. | worktribe.com |

| Palladium-Catalyzed C-H Activation | Synthesis of Aziridines | Allows for a consecutive process including ring-opening. | nih.gov |

| Photochemical Transformation | Synthesis of Bicyclic Aziridines | Improved productivity (g L⁻¹ h⁻¹) and scalability (g/day). | acs.org |

| Mixed Flow/Batch Oxidative Cyclization | Synthesis of Spiro-Aziridines | Combines flow synthesis of precursors with batch derivatization. | rsc.org |

Investigation of Unprecedented Reactivity Profiles and Transformation Pathways

The inherent ring strain of aziridines makes them versatile intermediates for a wide array of chemical transformations. nih.gov Current research is focused on uncovering novel reactivity profiles for aziridine-2-carboxamides, moving beyond simple nucleophilic ring-openings. One such novel pathway is the Ugi three-component reaction, where 2H-azirines react with an isocyanide and a carboxylic acid to generate large libraries of structurally diverse aziridine-2-carboxamides in a single step. nih.gov

Metal-catalyzed reactions are also providing new transformation pathways. A nickel-catalyzed C-H coupling of benzamides with aziridines, for instance, triggers a C-H alkylation and intramolecular amidation cascade, resulting in the formation of benzolactams. osaka-u.ac.jp This reaction proceeds via an Sₙ2-type nucleophilic ring-opening with an inversion of configuration at the reaction center. osaka-u.ac.jp

The stereochemical outcome of ring-opening reactions continues to be a rich area of investigation. Studies on 3-aryl-1-benzylaziridine-2-carboxylates have shown that the stereospecificity of ring-opening with oxygen nucleophiles is highly dependent on the electronic properties of the aryl substituent. researchgate.net Electron-poor aziridines tend to react with configuration inversion, while electron-rich substrates yield mixtures favoring the syn-diastereoisomer. researchgate.net A particularly noteworthy transformation is the highly stereoselective ring-opening of aziridine-2-carboxamides with carbohydrate C1-O-nucleophiles. nih.govacs.org This reaction provides a novel and direct route to challenging α-O-glycosyl serine conjugates, which are important building blocks for glycopeptide synthesis. nih.govacs.org

| Transformation Pathway | Description | Significance | Reference |

|---|---|---|---|

| Ugi Three-Component Reaction | Reaction of a 2H-azirine, isocyanide, and carboxylic acid. | Rapid generation of diverse aziridine-2-carboxamide libraries. | nih.gov |

| Nickel-Catalyzed C-H Coupling | Cascade reaction with benzamides to form benzolactams. | Novel C-H alkylation-amidation sequence. | osaka-u.ac.jp |

| Glycosyl Serine Conjugation | Ring-opening with carbohydrate hemiacetal nucleophiles. | Direct access to complex glycopeptide building blocks. | nih.govacs.org |

| Alkylative Ring-Opening | Alkylation of the ring nitrogen to form a reactive aziridinium (B1262131) ion. | Activation of otherwise inert aziridines for nucleophilic attack. | nih.gov |

Potential as Precursors for Advanced Materials (Focus on synthetic methodology, not material properties)

Beyond their use as fine chemical intermediates, aziridine derivatives are being explored as monomers for the synthesis of advanced polymeric materials. The synthetic methodology in this area leverages the unique reactivity of the strained aziridine ring to drive polymerization. A key strategy is the step-growth polymerization of bis(N-carbonyl aziridine)s with various dinucleophiles. nsf.gov This approach, which is driven by the nucleophilic ring-opening of the N-carbonyl aziridine, allows for the synthesis of a variety of polyamide copolymers under mild, open-air conditions. For example, reacting a terephthaloyl-derived bis-aziridine with dicarboxylic acids, diphenols, or dithiols yields poly(amide ester)s, poly(amide ether)s, or poly(amide sulfide)s, respectively. nsf.gov

Another innovative method is the catalyst-free, step-growth polymerization of chiral bis(N-sulfonyl aziridine)s with diamines. rsc.org This process produces optically active poly(sulfonamide amine)s with well-controlled linear architectures and in good yields. rsc.org A one-pot, two-step protocol has also been developed where an in situ generated dithiocarbamate (B8719985) reacts with a bis(aziridine) to form poly(sulfonamide dithiocarbamate)s. rsc.org

Furthermore, the anionic ring-opening polymerization (AROP) of aziridines activated with an electron-withdrawing group, such as a tert-butyloxycarbonyl (Boc) group, has been demonstrated. mdpi.com The polymerization of tert-butyl aziridine-1-carboxylate (BocAz) yields poly(BocAz), a linear polymer that can be easily deprotected to form linear polyethyleneimine (lPEI), a valuable polymer that is otherwise challenging to synthesize directly. mdpi.com These polymerization methodologies highlight the potential of aziridine-2-carboxamide-related structures as versatile precursors for creating functional polymers with tailored backbones and properties. polyaziridine.comresearchgate.net

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1-Benzylaziridine-2-carboxamide in laboratory settings?

- Methodological Answer :

- Ventilation : Use local exhaust ventilation or closed systems to minimize inhalation risks .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is recommended if dust generation is likely .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes and seek medical attention .

- Storage : Keep in sealed containers in cool, dry, and dark conditions, away from oxidizing agents .

Q. How should this compound derivatives be synthesized to ensure reproducibility?

- Methodological Answer :

- Reagent Selection : Use high-purity amines (e.g., benzylamine) and optimize reaction conditions (solvent, temperature) based on prior carboxamide synthesis workflows .

- Work-Up : Employ gradient chromatography for purification and monitor reaction progress via TLC or HPLC .

- Documentation : Record detailed parameters (e.g., molar ratios, reaction time) to mitigate batch-to-batch variability .

Q. What are the key stability considerations for this compound during experimental workflows?

- Methodological Answer :

- Chemical Stability : Avoid prolonged exposure to heat, light, or oxidizing agents, which may degrade the compound into toxic byproducts (e.g., nitrogen oxides) .

- Solution Stability : Prepare fresh solutions in inert solvents (e.g., DMF or DMSO) and store at -20°C if long-term stability is uncharacterized .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodological Answer :

- Variable Testing : Systematically vary reaction parameters (e.g., base strength, solvent polarity) to identify critical factors influencing yield .

- Data Triangulation : Compare results across multiple analytical techniques (e.g., NMR, LC-MS) to confirm product purity and quantify side reactions .

- Peer Validation : Collaborate with independent labs to replicate experiments and validate reproducibility .

Q. What strategies are recommended for assessing the ecological impact of this compound when toxicity data is unavailable?

- Methodological Answer :

- Analogous Compounds : Use ecotoxicity data from structurally similar carboxamides (e.g., pyrrolidine derivatives) as provisional references .

- Predictive Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradability and bioaccumulation potential .

- Pilot Studies : Conduct acute toxicity assays with model organisms (e.g., Daphnia magna) under controlled conditions .

Q. How can reaction conditions be optimized to enhance the enantiomeric purity of this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Screen chiral auxiliaries (e.g., (S)-proline) or asymmetric hydrogenation catalysts to favor desired stereoisomers .

- Kinetic Resolution : Use enzymatic methods (e.g., lipases) to selectively hydrolyze undes enantiomers .

- Crystallization : Employ chiral solvent systems for recrystallization to isolate high-purity enantiomers .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data in this compound studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers using tools like RevMan or R .

- Sensitivity Analysis : Test hypotheses by adjusting variables (e.g., dosage, cell lines) to isolate confounding factors .

- Error Propagation Models : Quantify uncertainty in dose-response curves using Monte Carlo simulations .

Q. How should researchers design experiments to investigate the mechanism of action of this compound in biological systems?

- Methodological Answer :

- Proteomic Profiling : Use affinity chromatography or pull-down assays to identify protein binding partners .

- Gene Knockdown : Apply CRISPR/Cas9 or siRNA to silence putative target genes and assess phenotypic changes .

- Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) via fluorometric or radiometric assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.